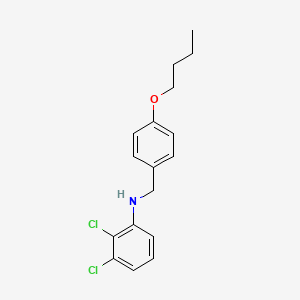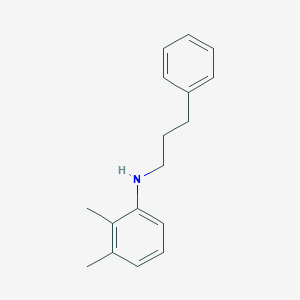![molecular formula C18H21Cl2NO2 B1385513 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline CAS No. 1040687-40-8](/img/structure/B1385513.png)
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline is a chemical compound with the molecular formula C18H21Cl2NO2. This compound is characterized by its unique structure, which includes a butoxy group, a dichlorophenoxyethyl group, and an aniline moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyethylamine: This is achieved by reacting 2,4-dichlorophenol with ethylene oxide to form 2,4-dichlorophenoxyethanol, which is then converted to the corresponding amine through amination reactions.
Butoxylation: The resulting 2,4-dichlorophenoxyethylamine is then reacted with butyl bromide or butyl chloride in the presence of a base (such as potassium carbonate) to introduce the butoxy group, forming the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or dichlorophenoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reduction reactions are typically carried out using hydrogen gas, iron, or tin in acidic conditions.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as alkyl halides, amines, or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline is similar to other compounds with similar functional groups, such as:
4-Butoxyaniline: Lacks the dichlorophenoxyethyl group.
2,4-Dichlorophenoxyacetic acid: Contains a carboxylic acid group instead of the aniline moiety.
N-(2-(2,4-Dichlorophenoxy)ethyl)aniline: Lacks the butoxy group.
Uniqueness: The presence of both the butoxy and dichlorophenoxyethyl groups in this compound makes it unique compared to similar compounds. This combination of functional groups imparts specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
4-butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-2-3-11-22-16-7-5-15(6-8-16)21-10-12-23-18-9-4-14(19)13-17(18)20/h4-9,13,21H,2-3,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBVUJWMYPBSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)

![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)
![N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385443.png)


![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)


